

Application Notes and Protocols for AZD3458 Treatment in Syngeneic Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of **AZD3458**, a selective PI3Ky inhibitor, in syngeneic mouse tumor models. The protocols outlined below are intended to serve as a detailed framework for investigating the immunomodulatory and anti-tumor effects of **AZD3458**, both as a monotherapy and in combination with other immunotherapies.

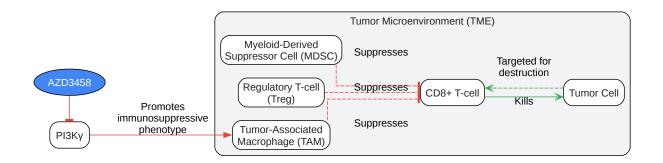
Introduction to AZD3458

AZD3458 is a potent and selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Ky).[1] PI3Ky is a key regulator of immune cell signaling, and its inhibition has been shown to reprogram the tumor microenvironment from an immunosuppressive to an immunostimulatory state.[2] Specifically, AZD3458 targets myeloid cells, such as tumor-associated macrophages (TAMs), to enhance anti-tumor immune responses.[2][3] It is an orally bioavailable small molecule intended for preclinical research.[1]

Mechanism of Action of AZD3458

The primary mechanism of action of **AZD3458** involves the inhibition of PI3Ky, which is highly expressed in myeloid cells. This inhibition leads to a shift in the tumor microenvironment, characterized by a decrease in immunosuppressive M2-like macrophages and an increase in the activity of cytotoxic T lymphocytes. This modulation of the immune landscape can enhance the efficacy of checkpoint inhibitors.





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Figure 1: Simplified signaling pathway of AZD3458's mechanism of action.

Recommended Syngeneic Tumor Models

The selection of an appropriate syngeneic model is crucial for evaluating the efficacy of **AZD3458**.[4][5] The following models are commonly used and have been shown to be responsive to immunomodulatory agents.



Cell Line	Tumor Type	Mouse Strain	Key Characteristics
CT-26	Colon Carcinoma	BALB/c	Immunologically "hot"; responsive to checkpoint inhibitors.
MC38	Colon Adenocarcinoma	C57BL/6	Immunologically "hot"; responsive to checkpoint inhibitors.
4T1	Mammary Carcinoma	BALB/c	Highly metastatic; immunologically "cold"; models an immunosuppressive tumor microenvironment.
LLC	Lewis Lung Carcinoma	C57BL/6	Immunologically "cold"; often refractory to checkpoint inhibitors.

Experimental Protocols General Experimental Workflow

Figure 2: General workflow for a syngeneic tumor model study.

Detailed Protocol for a CT-26 Syngeneic Model Study

This protocol provides a detailed example using the CT-26 colon carcinoma model. Similar principles can be applied to other models with necessary adjustments.

Materials:

- CT-26 murine colon carcinoma cell line
- RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
- Sterile PBS



- Trypsin-EDTA
- 6-8 week old female BALB/c mice

AZD3458

- Vehicle for oral gavage (e.g., 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) and 0.1% (v/v) Tween 80 in sterile water)
- Anti-mouse PD-1 antibody (optional, for combination studies)
- Isotype control antibody (optional)
- Calipers for tumor measurement
- Syringes and needles for injection and gavage

Procedure:

- Tumor Cell Culture and Implantation:
 - Culture CT-26 cells in RPMI-1640 medium until they reach 70-80% confluency.
 - Harvest cells using Trypsin-EDTA, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 5 x 10⁶ cells/mL.
 - \circ Subcutaneously inject 100 μ L of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
- Tumor Growth Monitoring and Treatment Initiation:
 - Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
 - Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
 - When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (e.g., Vehicle, AZD3458, anti-PD-1, AZD3458 + anti-PD-1).



- Treatment should be initiated based on the specific study design, often when tumors are well-established but before they become too large.[2][6]
- AZD3458 Formulation and Administration:
 - Prepare a suspension of AZD3458 in the vehicle at the desired concentration. For a 20 mg/kg dose in a 20 g mouse with a 100 μL gavage volume, the concentration would be 4 mg/mL.
 - Administer AZD3458 orally via gavage at a dose of 20 mg/kg, twice daily (BID).
- Combination Therapy (Optional):
 - For combination studies, administer anti-mouse PD-1 antibody intraperitoneally (i.p.) at a dose of 10 mg/kg, typically twice a week.
- In-Life Monitoring:
 - Continue to monitor tumor volume and body weight 2-3 times per week.
 - Observe the general health of the animals daily.
- Endpoint Analysis:
 - At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set number of treatment days), euthanize the mice and harvest tumors and spleens for downstream analysis.

Endpoint Analysis Protocols Flow Cytometry for Immunophenotyping

Objective: To quantify immune cell populations within the tumor microenvironment and spleen.

Protocol:

Single-Cell Suspension Preparation:



- Mince the harvested tumor tissue and digest using a tumor dissociation kit or a cocktail of collagenase and DNase.
- Filter the cell suspension through a 70 μm cell strainer to remove debris.
- Prepare a single-cell suspension from the spleen by mechanical dissociation and red blood cell lysis.
- Antibody Staining:
 - Stain the cells with a viability dye to exclude dead cells.
 - Block Fc receptors with an anti-CD16/32 antibody.
 - Stain with a panel of fluorescently labeled antibodies. An example panel for myeloid and lymphoid cells is provided below.

Example Flow Cytometry Panel:

Target	Fluorochrome	Clone	Cell Population
CD45	BUV395	30-F11	All hematopoietic cells
CD3e	APC-Cy7	145-2C11	T cells
CD4	BV786	RM4-5	Helper T cells
CD8a	BUV496	53-6.7	Cytotoxic T cells
FoxP3	PE	FJK-16s	Regulatory T cells
CD11b	BV605	M1/70	Myeloid cells
F4/80	PE-Cy7	BM8	Macrophages
Ly6G	FITC	1A8	Neutrophils
Ly6C	PerCP-Cy5.5	HK1.4	Monocytic cells
CD206	APC	C068C2	M2-like macrophages
PD-L1	BV421	10F.9G2	Immune checkpoint ligand



RT-qPCR for Gene Expression Analysis

Objective: To measure the expression of genes associated with immune activation and suppression.

Protocol:

- RNA Extraction and cDNA Synthesis:
 - Extract total RNA from a portion of the tumor tissue using a suitable RNA isolation kit.
 - Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Quantitative PCR:
 - Perform qPCR using SYBR Green or TaqMan assays with primers for the genes of interest.
 - Normalize the expression data to a housekeeping gene (e.g., β-actin or GAPDH).

Recommended Murine RT-qPCR Primers:



Gene	Forward Primer (5' - 3')	Reverse Primer (5' - 3')
GzmB	CTG GCT TCT GAT GCA CCA AA	GGC TGA CTG ATC GAT GTC CA
Perforin	TGC GTC TCT CCT GAT GGT GA	GTC TCC ACG GCA GTC AGT TC
IL-12p40	GGA AGC ACG GCA GCA GAA TA	AAC TTG AGG GAG AAG TAG GAA TGG
IL-10	GCT GCT GAC TGA TGA TGT TGA	GGC AAT CCA GTC TCT CCT GA
CD206	CTT CAC AAG CCA GCT TTT TCC	GGC TGA TGG TGA CTT TGA GTT
PD-L1	GCT CCA AAG GAC TTG TAC GTG G	TGA TGG CCT GAC GGT AAT TCC
β-actin	GGC TGT ATT CCC CTC CAT CG	CCA GTT GGT AAC AAT GCC AAT GT

Data Presentation and Expected Outcomes

All quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Example of Tumor Growth Inhibition Data



Treatment Group	N	Mean Tumor Volume (mm³) ± SEM at Day 21	% Tumor Growth Inhibition (TGI)
Vehicle	10	1500 ± 150	-
AZD3458 (20 mg/kg BID)	10	900 ± 120	40%
anti-PD-1 (10 mg/kg BIW)	10	1050 ± 130	30%
AZD3458 + anti-PD-1	10	450 ± 90	70%

Table 2: Example of Immunophenotyping Data from Tumors

Treatment Group	% CD8+ of CD45+	% M2-like Macrophages (CD206+) of F4/80+
Vehicle	5.2 ± 0.8	65.3 ± 5.1
AZD3458	10.5 ± 1.2	30.1 ± 4.5
anti-PD-1	8.1 ± 1.0	50.7 ± 4.8
AZD3458 + anti-PD-1	15.3 ± 1.5	20.5 ± 3.9

Table 3: Example of Gene Expression Data from Tumors (Fold Change vs. Vehicle)

Treatment Group	GzmB	IL-10
AZD3458	2.5	0.6
anti-PD-1	1.8	0.8
AZD3458 + anti-PD-1	4.2	0.4

Expected Outcomes:



- Monotherapy: AZD3458 monotherapy is expected to result in moderate tumor growth inhibition. This will likely be associated with an increase in the infiltration of CD8+ T cells and a decrease in the proportion of M2-like macrophages within the tumor. Gene expression analysis should reveal an upregulation of cytotoxic T-cell markers like Granzyme B and a downregulation of immunosuppressive cytokines like IL-10.
- Combination Therapy: The combination of AZD3458 with a checkpoint inhibitor such as an anti-PD-1 antibody is anticipated to lead to synergistic anti-tumor activity, with significantly greater tumor growth inhibition than either agent alone. This enhanced efficacy is expected to correlate with a more profound remodeling of the tumor microenvironment, including a greater influx of activated CD8+ T cells and a more substantial reduction in immunosuppressive myeloid cells.

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- To cite this document: BenchChem. [Application Notes and Protocols for AZD3458 Treatment in Syngeneic Tumor Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621147#azd3458-treatment-schedule-for-syngeneic-tumor-models]

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